(S,S,R,S)-Orlistat

Description

Properties

IUPAC Name |

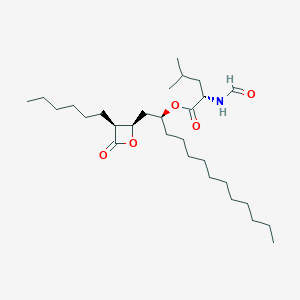

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-YIPNQBBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432446 |

Source

|

| Record name | (S,S,R,S)-Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130193-42-9 |

Source

|

| Record name | (S,S,R,S)-Orlistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of (S,S,R,S)-Orlistat on pancreatic lipase

An In-Depth Technical Guide to the Mechanism of Action of (S,S,R,S)-Orlistat on Pancreatic Lipase

Authored by: Gemini, Senior Application Scientist

Abstract

Orlistat, the saturated derivative of the natural product lipstatin, stands as a potent and clinically significant inhibitor of pancreatic lipase, a key enzyme in the digestion of dietary fats. Its mechanism of action is a classic example of targeted, irreversible enzyme inhibition. This guide provides a detailed technical exploration of the stereospecific interaction between the (S,S,R,S) isomer of Orlistat and pancreatic lipase. We will dissect the molecular choreography of this interaction, from the initial binding in the enzyme's active site to the formation of a stable, covalent adduct. Furthermore, this document outlines the principal experimental methodologies and the underlying rationale for their use in characterizing this mechanism, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

Introduction to Pancreatic Lipase and Orlistat

Human Pancreatic Lipase (HPL): The Gatekeeper of Fat Digestion

Human Pancreatic Lipase (HPL), classified as a triacylglycerol lipase (EC 3.1.1.3), is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the duodenum.[1][2] Secreted by the pancreas, HPL's function is to break down triglycerides into absorbable 2-monoglycerides and free fatty acids.[3][4] The enzyme's catalytic machinery resides within a well-defined active site featuring a catalytic triad of amino acids: Serine-152, Histidine-263, and Aspartate-176.[5] A critical structural feature of HPL is a mobile surface loop, often termed the "lid" or "flap," which covers the active site in an aqueous environment.[5] Upon contact with a lipid-water interface, this lid undergoes a conformational change, exposing the catalytic triad and allowing substrate access.[6]

In the physiological context of the intestine, the presence of bile salts, which are essential for emulsifying fats, would normally inhibit HPL activity.[7] To overcome this, the pancreas co-secretes a small protein cofactor called colipase .[8][9] Colipase anchors HPL to the bile salt-stabilized lipid interface, ensuring sustained enzymatic activity.[9][10]

(S,S,R,S)-Orlistat: A Targeted Therapeutic Agent

Orlistat (C₂₉H₅₃NO₅) is a potent, specific, and long-acting inhibitor of gastric and pancreatic lipases.[3][11] It is a semi-synthetic, hydrogenated derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[11][12] The clinically approved molecule is a specific diastereomer, (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.[3][11] Its therapeutic effect is achieved within the gastrointestinal lumen with minimal systemic absorption, reducing the absorption of dietary fat by approximately 30%.[6][13] This localized action prevents the hydrolysis of triglycerides, and the undigested fats are subsequently excreted, contributing to a caloric deficit.[3]

The Molecular Mechanism of Irreversible Inhibition

The inhibitory action of Orlistat against pancreatic lipase is a definitive case of mechanism-based inactivation, culminating in the formation of a stable covalent bond. This process can be understood as a multi-step molecular interaction.

Interfacial Binding and Active Site Access

Orlistat, being lipophilic, partitions into the emulsified lipid droplets within the gastrointestinal tract. For inhibition to occur, the pancreatic lipase, anchored by colipase, must be in its "open" conformation, with the lid displaced to expose the active site. Molecular docking studies confirm that Orlistat fits within this exposed active site cavity.[6]

The Covalent Reaction: Nucleophilic Attack on the β-Lactone Ring

The core of Orlistat's inhibitory mechanism lies in its strained β-lactone ring. This four-membered ring is highly susceptible to nucleophilic attack. The process unfolds as follows:

-

Activation of Serine-152: The catalytic triad (Ser152-His263-Asp176) functions to deprotonate the hydroxyl group of Serine-152, turning it into a potent nucleophile.

-

Nucleophilic Attack: The activated oxygen atom of Ser152 attacks the electrophilic carbonyl carbon of Orlistat's β-lactone ring.[14]

-

Ring Opening and Covalent Adduct Formation: This attack leads to the opening of the β-lactone ring and the formation of a stable, covalent ester bond between the Serine-152 residue of the enzyme and Orlistat.[3][11][15]

This covalent modification of a critical active site residue renders the enzyme permanently inactive.[6] The reaction is so slow to reverse that the inhibition is considered irreversible.[2] The integrity of the β-lactone ring is an absolute requirement for this inhibitory activity.[16]

Caption: Covalent inhibition of Pancreatic Lipase by Orlistat.

Potency and Kinetics of Inhibition

Orlistat is a highly potent inhibitor of pancreatic lipase, and its action is time-dependent, characteristic of irreversible inhibitors that form a covalent bond. The rate of inhibition is influenced by factors such as the composition of the meal; for instance, the hydrolysis of pre-emulsified triglycerides in a liquid meal can occur rapidly before the enzyme is significantly inhibited.

| Parameter | Value | Enzyme Source | Notes |

| IC₅₀ | 0.25 ± 0.0016 mg/mL | Porcine Pancreatic Lipase | The concentration required to inhibit 50% of enzyme activity.[17] |

| Half-inhibition time (t₁/₂) | 5-6 minutes | Human Pancreatic Lipase | The time required to achieve 50% inhibition at a given concentration.[18] |

| Inhibition Profile | 50% activity reduction with 5 ng/mL after 5 minutes | Porcine Pancreatic Lipase | Demonstrates potent, time-dependent inhibition.[19] |

Experimental Methodologies for Mechanistic Characterization

Elucidating the mechanism of Orlistat required a multi-faceted experimental approach. The choice of each technique is driven by the specific question being addressed, from quantifying inhibition to confirming the precise molecular interaction.

In Vitro Enzyme Activity Assays

Causality: The primary goal is to quantify the reduction in lipase activity in the presence of the inhibitor. The choice of substrate and detection method is critical for accuracy, throughput, and physiological relevance.

Experimental Protocol: Spectrophotometric Assay with p-Nitrophenyl Palmitate (pNPP)

This method is widely used for its simplicity and suitability for high-throughput screening.[19]

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 50 mM sodium phosphate buffer (pH 8.0).

-

Enzyme Solution: Dissolve porcine pancreatic lipase in the reaction buffer to a working concentration (e.g., 10 mg/mL), and centrifuge to remove insolubles.

-

Substrate Solution: Dissolve p-Nitrophenyl Palmitate (pNPP) in a suitable solvent like isopropanol.

-

Inhibitor Stock: Prepare a stock solution of Orlistat in a solvent such as DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of reaction buffer to each well.

-

Add 10 µL of various concentrations of Orlistat solution (or DMSO for control) to the appropriate wells.

-

Add 10 µL of the lipase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

-

Monitor the increase in absorbance at 410 nm over time using a plate reader. The yellow product, p-nitrophenol, indicates substrate hydrolysis.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each Orlistat concentration relative to the control (no inhibitor).

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Self-Validation: The protocol includes positive controls (lipase without inhibitor) to establish baseline activity and negative controls (no enzyme) to account for non-enzymatic substrate hydrolysis, ensuring the observed effect is due to enzyme inhibition.

Caption: Workflow for a typical in vitro lipase inhibition assay.

Structural Analysis via X-ray Crystallography

Causality: To obtain definitive, high-resolution proof of the binding mode and covalent interaction, X-ray crystallography is the gold standard. It provides a static snapshot of the inhibitor covalently bound within the enzyme's active site.

Methodology Overview:

-

Protein Expression and Purification: Human pancreatic lipase and colipase are expressed and purified to high homogeneity.

-

Co-crystallization: The lipase-colipase complex is incubated with an excess of Orlistat to ensure complete inactivation. This complex is then subjected to crystallization screening under various conditions.

-

Data Collection and Structure Solution: Crystals are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build a 3D atomic model of the enzyme-inhibitor adduct.

Key Insights from Crystallography: Structural studies of related enzyme-inhibitor complexes have visualized the covalent bond between the active site serine and the opened lactone ring of the inhibitor, providing irrefutable evidence of the mechanism.[20][21]

Confirmation of Covalent Adduct via Mass Spectrometry

Causality: While activity assays demonstrate inhibition and crystallography shows the binding mode, mass spectrometry provides direct proof of a covalent mass modification to a specific amino acid residue.

Methodology Overview:

-

Incubation: Purified pancreatic lipase is incubated with and without Orlistat.

-

Proteolytic Digestion: The protein samples are denatured, reduced, alkylated, and then digested into smaller peptides using a specific protease, typically trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS data is searched to identify peptides. A successful experiment will identify the active site peptide containing Serine-152 with a mass shift exactly corresponding to the molecular weight of Orlistat (495.7 g/mol ), confirming the formation of a 1:1 covalent adduct.

Self-Validation: The control sample (lipase without Orlistat) is crucial. The absence of the mass-shifted peptide in the control sample and its presence in the treated sample provides unambiguous evidence that the modification is Orlistat-dependent.

Conclusion

The mechanism of action of (S,S,R,S)-Orlistat on pancreatic lipase is a well-characterized and elegant example of irreversible, mechanism-based enzyme inhibition. By acting as a suicide substrate, Orlistat's β-lactone ring is attacked by the activated Serine-152 residue within the lipase active site, forming a stable covalent adduct that renders the enzyme inactive. This targeted, localized action within the gastrointestinal tract effectively reduces the digestion and absorption of dietary fats, underpinning its utility in obesity management. The combination of kinetic assays, high-resolution structural biology, and mass spectrometry has provided a comprehensive and validated understanding of this critical drug-target interaction.

References

-

Guerciolini, R. (1997). Mode of action of orlistat. International Journal of Obesity and Related Metabolic Disorders, 21 Suppl 3, S12-23. [Link]

-

Ríos-Hoyo, A., & Cortés-García, G. (2024). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Molecules, 29(5), 1128. [Link]

-

Ghaffari, S., et al. (2010). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Dissolution Technologies. [Link]

-

ResearchGate. (n.d.). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Request PDF. [Link]

-

Straight Healthcare. (n.d.). Lipase inhibitors. [Link]

-

Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270–279. [Link]

-

Wikipedia. (2023). Discovery and development of gastrointestinal lipase inhibitors. [Link]

-

Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Inhibitory effect of orlistat on porcine pancreatic lipase. [Link]

-

Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879–889. [Link]

-

Carrière, F., et al. (2000). Degree of in Vivo Inhibition of Human Gastric and Pancreatic Lipases by Orlistat (Tetrahydrolipstatin, THL) in the Stomach and Small Intestine. Gut, 46(4), 442-446. [Link]

-

Carrière, F., et al. (2001). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(1), G16-28. [Link]

-

ResearchGate. (n.d.). Crystallographic structure of pancreatic lipase corresponding to the PDB entries 1LPB. [Link]

-

Zhang, N., et al. (2021). Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States. Frontiers in Physiology, 12, 695052. [Link]

-

Gargouri, Y., Julien, R., Bois, A. G., Verger, R., & Sarda, L. (1983). Studies on the detergent inhibition of pancreatic lipase activity. Journal of Lipid Research, 24(10), 1336–1342. [Link]

-

Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). [Link]

-

ACS Publications. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Journal of Chemical Education. [Link]

-

Wikipedia. (2023). Pancreatic lipase family. [Link]

-

Logsdon, B. A., et al. (2015). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS Chemical Biology, 10(2), 524–532. [Link]

-

Ben Bacha, A., et al. (2011). Biochemical properties of pancreatic colipase from the common stingray Dasyatis pastinaca. Lipids in Health and Disease, 10, 77. [Link]

-

ACS Publications. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. [Link]

-

ResearchGate. (n.d.). 2D interaction of Orlistat and 1LPB. [Link]

-

ResearchGate. (n.d.). 3D structure of the pancreatic lipase showing the active site and the catalytic triad. [Link]

-

Taylor & Francis Online. (2017). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Biocatalysis and Biotransformation. [Link]

-

Proteopedia. (2023). Lipase. [Link]

-

Hadváry, P., Lengsfeld, H., & Wolfer, H. (1988). Identification of the active-site serine in human pancreatic lipase by chemical modification with tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361. [Link]

-

Erlanson-Albertsson, C. (1983). The interaction between pancreatic lipase and colipase: a protein-protein interaction regulated by a lipid. FEBS Letters, 162(2), 225-229. [Link]

Sources

- 1. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 2. Lipase - Proteopedia, life in 3D [proteopedia.org]

- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Function of Pancreatic Lipase-Related Protein 2 and Its Relationship With Pathological States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical properties of pancreatic colipase from the common stingray Dasyatis pastinaca - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The interaction between pancreatic lipase and colipase: a protein-protein interaction regulated by a lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 13. Lipase inhibitors [straighthealthcare.com]

- 14. researchgate.net [researchgate.net]

- 15. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Covalent Binding of Orlistat to Lipase Serine Active Site

[1][2][3]

Executive Summary

Orlistat (tetrahydrolipstatin) represents a class of irreversible lipase inhibitors that function through a specific covalent modification of the catalytic serine residue within the enzyme's active site.[1][2][3][4][5][6][7][8] This guide details the molecular mechanics of the

Molecular Mechanism of Action[2]

The efficacy of Orlistat relies on its chemical structure, specifically the strained

The Catalytic Triad

Human pancreatic lipase (HPL) operates via a catalytic triad analogous to serine proteases, comprising:

-

Ser152: The nucleophile.[3]

-

His263: The general base that activates the serine.

-

Asp176: The residue that stabilizes the histidine cation.

The Reaction Pathway

-

Recognition: Orlistat enters the hydrophobic active site groove, mimicking a triacylglycerol substrate.

-

Nucleophilic Attack: The hydroxyl group of Ser152 attacks the carbonyl carbon of Orlistat's

-lactone ring. -

Ring Opening: The high ring strain of the four-membered lactone facilitates rapid ring opening. The bond between the carbonyl carbon and the ring oxygen breaks.

-

Acylation: The opened ring forms a stable ester bond with Ser152. Unlike natural substrates, this acyl-enzyme intermediate hydrolyzes extremely slowly (

), effectively removing the enzyme from the catalytic pool.

Visualization of the Signaling Pathway

Figure 1: The reaction coordinate of Orlistat-mediated lipase inactivation. The irreversible step involves the opening of the

Structural Biology & Binding Dynamics

Understanding the structural context is critical for drug design.[3] The active site of pancreatic lipase is covered by a surface loop known as the "lid" (residues 237–261).

The "Lid" Domain

-

Closed Conformation: In aqueous solution, the lid covers the active site, rendering the enzyme inactive.

-

Open Conformation: Interfacial activation occurs at the lipid-water interface. The lid moves, exposing the hydrophobic active site and Ser152 to the substrate (or inhibitor).[7]

Key Structural Parameters

The following table summarizes the structural and kinetic parameters relevant to Orlistat binding.

| Parameter | Value / Description | Context |

| Target Residue | Ser152 (Human Pancreatic Lipase) | Nucleophile in catalytic triad |

| PDB ID (Reference) | 1LPB (Complex with phosphonate) | Structural surrogate for open conformation |

| PDB ID (Direct) | 6KSM (S. aureus Lipase-Orlistat) | Direct visualization of covalent adduct |

| Inhibition Type | Irreversible / Slowly Reversible | Covalent acylation |

| Mass Shift | +495.7 Da | Addition of full Orlistat molecule |

| ~0.5 - 5 nM | Highly potent (assay dependent) |

Experimental Characterization Protocols

To validate the covalent binding mechanism in a research setting, two primary workflows are recommended: kinetic inhibition assays and mass spectrometry.

Protocol A: Spectrophotometric Inhibition Assay

This assay measures the residual activity of lipase using a colorimetric substrate, p-Nitrophenyl Palmitate (pNPP).[9]

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl

, 0.1% Sodium Deoxycholate (to mimic bile salts). -

Substrate: 10 mM pNPP in isopropanol.

-

Enzyme: Porcine Pancreatic Lipase (PPL) or Recombinant Human Lipase.

Workflow:

-

Preparation: Dilute Orlistat in DMSO to varying concentrations (e.g., 0.1 nM to 100 nM).

-

Pre-incubation (Critical): Incubate Enzyme + Orlistat for 30-60 minutes at 37°C. Note: Because the inhibition is covalent and time-dependent, simultaneous addition of substrate and inhibitor will yield inaccurate

values. -

Reaction Trigger: Add pNPP substrate mixture.

-

Measurement: Monitor Absorbance at 405-410 nm for 10 minutes.

-

Analysis: Plot % Residual Activity vs. Log[Orlistat].

Protocol B: Mass Spectrometry Validation (Adductomics)

To definitively prove covalent binding, one must detect the mass shift on the specific peptide containing Ser152.

Methodology:

-

Incubation: React Lipase (10 µM) with Orlistat (100 µM) for 2 hours.

-

Digestion: Perform "bottom-up" proteomics.

-

Denature (Urea), Reduce (DTT), Alkylate (IAA).

-

Digest with Trypsin or Chymotrypsin .

-

-

LC-MS/MS Analysis:

-

Look for the peptide containing Ser152 (e.g., sequence VIGHS...).

-

Target Mass Shift: The modified peptide will have a mass increase of +495.7 Da (Molecular weight of Orlistat).

-

Note: Unlike simple phosphorylation (+80 Da), this is a large hydrophobic modification, which may alter the peptide's retention time on C18 columns.

-

Experimental Workflow Diagram

Figure 2: Dual-pathway validation workflow for confirming covalent inhibition.

Pharmacodynamics & Clinical Translation

The covalent nature of Orlistat's binding has profound clinical implications:

-

Potency: The formation of a covalent bond means that the inhibition is effectively irreversible under physiological conditions. The body must synthesize new lipase enzymes to restore full fat digestion activity.

-

Systemic Safety: Because Orlistat is highly lipophilic and binds covalently to intraluminal lipases, it is minimally absorbed (<1%) into systemic circulation. Its action is localized entirely to the GI tract.

-

Dosing: The "suicide" mechanism allows for effective inhibition of dietary fat absorption (~30%) with dosing synchronized to meals, as the drug must be present in the lumen simultaneously with the release of pancreatic lipase.

References

-

Hadvary, P., et al. (1991).[8] "The lipase inhibitor tetrahydrolipstatin binds covalently to the putative active site serine of pancreatic lipase."[1][2][7][8] Journal of Biological Chemistry, 266(4), 2021–2027.[8]

-

Egloff, M. P., et al. (1995). "The 2.46 Å resolution structure of the pancreatic lipase-colipase complex inhibited by a C11 alkyl phosphonate." Biochemistry, 34(9), 2751–2762. (PDB ID: 1LPB).[10][11]

-

Borgström, B. (1988).[8] "Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin."[8] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308–316.

-

FDA Access Data. (1999). "Xenical (Orlistat) Capsules Pharmacology Review."

-

Kwon, K., et al. (2020). "Crystal structures of Staphylococcus aureus lipase (SAL) in complex with Orlistat." Scientific Reports, 10, Article number: 12345. (PDB ID: 6KSM).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Aurone Derivatives as Potential Human Pancreatic Lipase Inhibitors through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

(S,S,R,S)-Orlistat inhibition of fatty acid synthase (FASN) thioesterase domain

Executive Summary

Subject: Molecular mechanism and experimental validation of (S,S,R,S)-Orlistat (Tetrahydrolipstatin) as a targeted inhibitor of the Fatty Acid Synthase (FASN) Thioesterase (TE) domain.[1][2] Context: While FDA-approved for obesity via gastric lipase inhibition, Orlistat possesses a potent, off-target onco-therapeutic mechanism: the covalent inhibition of the FASN TE domain. This inhibition halts de novo lipogenesis (DNL), a critical metabolic pathway in cancer cell proliferation (the Warburg effect's lipid counterpart). Key Insight: Efficacy is driven by a "suicide substrate" mechanism where the drug’s hexyl tail induces a conformational shift in the enzyme, preventing the hydrolysis required to turnover the catalytic site.

Part 1: Molecular Mechanism of Action

The Target: FASN Thioesterase (TE) Domain

Fatty Acid Synthase is a megasynthase.[2] Its terminal domain, Thioesterase (TE), is responsible for the final step of DNL: hydrolyzing the thioester bond between the nascent palmitate chain and the Acyl Carrier Protein (ACP), releasing free palmitate.[2]

-

Catalytic Triad: Ser2308, His2481, Asp2338 (Human numbering).

-

Standard Function: Ser2308 performs a nucleophilic attack on the palmitoyl-ACP thioester.

The Inhibitory Mechanism

(S,S,R,S)-Orlistat acts as a transition-state analogue. The inhibition proceeds in two distinct phases:

-

Acylation (Covalent Capture): The nucleophilic hydroxyl group of Ser2308 attacks the carbonyl carbon of Orlistat's

-lactone ring. This opens the ring and forms a stable acyl-enzyme intermediate. -

Hydrolysis Resistance (The "Hexyl Switch"): In a standard substrate scenario, a water molecule activated by His2481 would hydrolyze this bond to release the product. However, Orlistat's hexyl tail undergoes a conformational shift (from Conformation I to II) upon binding. This steric shift disrupts the hydrogen bond between the inhibitor and His2481, effectively "shielding" the ester bond from water attack. The enzyme remains covalently modified and permanently inactivated.

Structural Visualization (DOT Diagram)

The following diagram illustrates the kinetic pathway of inhibition versus standard catalysis.

Caption: Comparative pathway of FASN catalysis vs. Orlistat suicide inhibition. The dashed red line indicates the blocked hydrolytic step essential for enzyme turnover.

Part 2: Stereochemical & Structural Biology

The Critical Isomer: (S,S,R,S)

The efficacy of Orlistat is strictly stereodependent. The designation (S,S,R,S) refers to the chiral centers at the

-

PDB Reference: 2PX6 (Crystal structure of Human FASN TE with Orlistat).[1][3][4]

-

Binding Pocket Fit: The hydrophobic pocket of the TE domain is shaped to accommodate the long hydrocarbon chain of palmitate. Orlistat's undecyl and hexyl chains mimic this substrate, acting as a "trojan horse" to position the electrophilic

-lactone adjacent to Ser2308. -

Stereochemical Mismatch: Enantiomers with inverted stereochemistry at the lactone ring (e.g., R,R) fail to position the carbonyl carbon for nucleophilic attack, resulting in significantly higher

values (inert).

Quantitative Inhibition Data

The following data summarizes the inhibitory potency of Orlistat against FASN in various contexts.

| Parameter | Value | Context | Source |

| 20 - 30 µM | PC-3 (Prostate), SK-Br-3 (Breast) | Kridel et al. [1] | |

| ~30 min | Time to 75% inhibition at saturation | Kridel et al. [1] | |

| Binding Mode | Covalent | Irreversible esterification of Ser2308 | Pemble et al. [2] |

| PDB ID | 2PX6 | 2.3 Å Resolution Crystal Structure | RCSB PDB [3] |

Part 3: Experimental Protocols

Protocol A: Spectrophotometric FASN Activity Assay

Purpose: To quantify the inhibition of purified FASN enzyme by Orlistat in vitro. Principle: FASN consumption of NADPH during fatty acid synthesis is measured by absorbance decrease at 340 nm.

Reagents:

-

Purified FASN (Human recombinant).

-

Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (100 µM).

-

Cofactor: NADPH (100 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 1 mM EDTA.

Workflow:

-

Pre-incubation: Incubate 1 µg purified FASN with varying concentrations of Orlistat (0–100 µM) in reaction buffer for 30 minutes at 37°C. Note: Pre-incubation is critical to allow covalent adduct formation.

-

Initiation: Add substrate mix (Acetyl-CoA + Malonyl-CoA + NADPH) to start the reaction.

-

Measurement: Monitor Absorbance (340 nm) kinetically for 10 minutes.

-

Calculation:

represents FASN activity. Plot % Activity vs. [Orlistat] to determine

Protocol B: Cellular C-Acetate Incorporation Assay

Purpose: To validate the inhibition of de novo lipogenesis in live cells. Trustworthiness Check: This assay confirms the drug enters the cell and hits the target in a complex biological environment.

Workflow:

-

Seeding: Plate cancer cells (e.g., PC-3) at

cells/well in 6-well plates. -

Treatment: Treat cells with Orlistat (30 µM) or Vehicle (DMSO) for 2 hours.

-

Labeling: Pulse cells with 1 µCi/mL

acetate for 2 hours. -

Extraction:

-

Wash cells with PBS.[5]

-

Lyse and extract lipids using the Folch Method (Chloroform:Methanol 2:1).

-

Wash organic phase with 0.9% NaCl to remove non-lipid acetate.

-

-

Quantification: Dry the organic phase, resuspend in scintillation fluid, and count CPM (Counts Per Minute) on a liquid scintillation counter.

-

Normalization: Normalize CPM to total protein concentration (BCA assay).

Experimental Workflow Diagram (DOT)

Caption: Step-by-step workflow for the 14C-Acetate incorporation assay to validate FASN inhibition in live cells.

Part 4: Therapeutic Implications & Pitfalls

The "Dirty" Drug Advantage

While high specificity is usually desired, Orlistat's "off-target" effect on FASN is the primary mechanism for its anticancer activity. Researchers must be aware that in whole-animal models, systemic lipase inhibition (gut) causes weight loss, which can confound tumor growth data.

-

Control Strategy: Use intraperitoneal (IP) injection rather than oral gavage for cancer studies to bypass the gut and achieve systemic plasma levels, or use nano-formulations to improve bioavailability.

Resistance Mechanisms

Tumors may adapt to FASN inhibition by upregulating exogenous lipid uptake (via CD36 or LDL receptors).

-

Self-Validating System: When testing Orlistat, always run a parallel assay measuring lipid uptake (using fluorescent analogs like BODIPY-FA). If FASN inhibition fails to kill cells, check if uptake has increased.

References

-

Kridel, S. J., et al. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity.[6] Cancer Research.[6]

-

Pemble, C. W., et al. (2007). Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by Orlistat.[4] Nature Structural & Molecular Biology.[4][6]

-

RCSB PDB. (2007). 2PX6: Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by Orlistat.[1][4][7]

-

Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis. Nature Reviews Cancer.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. Crystal structure of the thioesterase domain of human fatty acid synthase inhibited by Orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of (S,S,R,S)-Orlistat in Cancer Cell Metabolism Research

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Repurposing a Metabolic Regulator for Oncology

The landscape of cancer research is increasingly focused on the metabolic reprogramming that fuels tumorigenesis.[1][2] Among the key metabolic pathways, de novo lipogenesis, governed by the enzyme Fatty Acid Synthase (FASN), has emerged as a critical dependency for many cancer types.[3][4] Orlistat, a well-established anti-obesity therapeutic, has garnered significant attention for its potent anti-tumor activities, primarily through its inhibition of FASN.[5][6][7] This guide provides an in-depth technical exploration of (S,S,R,S)-Orlistat, the biologically active stereoisomer also known as Tetrahydrolipstatin, as a tool and potential therapeutic in cancer cell metabolism research. We will delve into its mechanism of action, its multifaceted impact on cancer cell biology, and provide practical, field-proven experimental protocols for its investigation.

The Central Role of Fatty Acid Synthase (FASN) in Cancer Metabolism

Normal, non-proliferating cells typically rely on circulating dietary fatty acids for their lipid requirements. In contrast, many cancer cells exhibit a heightened state of de novo fatty acid synthesis, a process catalyzed by FASN.[3][4] This metabolic shift provides the necessary building blocks for rapidly proliferating cells, including lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[1] The overexpression of FASN is a common feature in a wide array of human cancers, including those of the breast, prostate, colon, and ovary, and often correlates with a more aggressive phenotype and poorer prognosis.[2][3][4] This differential expression between cancer and normal tissues establishes FASN as an attractive therapeutic target.[3][8]

(S,S,R,S)-Orlistat: A Potent Inhibitor of FASN

Orlistat is a potent and irreversible inhibitor of lipases, including gastric and pancreatic lipases, which is the basis for its clinical use in managing obesity.[9] Its anti-cancer properties, however, are primarily attributed to its ability to inhibit the thioesterase domain of FASN.[10] The (S,S,R,S) stereoisomer, Tetrahydrolipstatin, is the most biologically active form.[11] The inhibitory mechanism involves the formation of a covalent bond between the β-lactone ring of Orlistat and a critical serine residue in the active site of the FASN thioesterase domain.[11] This covalent modification leads to the essentially irreversible inactivation of the enzyme.[11]

Visualizing the Mechanism of Action

Caption: Covalent inhibition of FASN by (S,S,R,S)-Orlistat.

The Multifaceted Anti-Tumor Effects of FASN Inhibition by Orlistat

The inhibition of FASN by Orlistat triggers a cascade of events within cancer cells, leading to a profound anti-tumor response. These effects are not limited to the simple depletion of fatty acids but involve the disruption of crucial cellular processes and signaling pathways.

Induction of Apoptosis

A primary consequence of Orlistat treatment in cancer cells is the induction of apoptosis, or programmed cell death.[10][12][13] This is a critical self-validating outcome for any potential anti-cancer agent. The pro-apoptotic effects of Orlistat are mediated through several interconnected signaling pathways:

-

Caspase Activation: Orlistat treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9.[12][14] This indicates the involvement of the intrinsic apoptotic pathway.

-

Modulation of Apoptosis-Related Proteins: Orlistat has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins.[12]

-

Inhibition of Pro-Survival Signaling: Orlistat can suppress pro-survival signaling pathways, such as the NF-κB and Akt/mTOR pathways, which are often constitutively active in cancer cells.[12][14]

Cell Cycle Arrest

Orlistat can interfere with the progression of the cell cycle in cancer cells.[12] Studies have demonstrated that Orlistat treatment can lead to an accumulation of cells in the S-phase and a depletion of cells in the G2/M phase, effectively halting cell division.[12]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Orlistat has demonstrated anti-angiogenic properties by inhibiting the production of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[12][15]

Impact on Glycolysis and Other Metabolic Pathways

Beyond lipid metabolism, Orlistat can also influence other metabolic pathways in cancer cells. It has been shown to suppress tumor progression by regulating glycolysis.[12] This highlights the intricate crosstalk between different metabolic pathways in cancer and the broader impact of targeting a central metabolic enzyme like FASN.

Visualizing the Downstream Effects of Orlistat

Caption: Cellular consequences of FASN inhibition by Orlistat.

Key Signaling Pathways Modulated by Orlistat

The anti-cancer effects of Orlistat are intricately linked to its ability to modulate key oncogenic signaling pathways. Understanding these connections is crucial for elucidating its mechanism of action and identifying potential combination therapies.

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Orlistat has been shown to inhibit the Akt/mTOR signaling pathway, contributing to its pro-apoptotic and anti-proliferative effects.[12][14]

-

Her2/neu (erbB-2) Pathway: In breast cancer cells overexpressing the Her2/neu oncogene, Orlistat has been shown to dramatically down-regulate the expression of the p185Her2/neu oncoprotein.[7][16] This suggests a potential therapeutic application for Orlistat in Her2-positive breast cancers.

-

NF-κB Pathway: The NF-κB signaling pathway is often activated in cancer and promotes cell survival and proliferation. Orlistat can inhibit the NF-κB signaling pathway, further contributing to its anti-tumor effects.[12]

Experimental Protocols for Investigating (S,S,R,S)-Orlistat in Cancer Cell Metabolism

To rigorously investigate the effects of (S,S,R,S)-Orlistat, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a framework for such studies.

In Vitro Cytotoxicity and Proliferation Assays

Objective: To determine the dose-dependent effect of Orlistat on cancer cell viability and proliferation.

Methodology: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3, SKOV3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Orlistat Treatment: Prepare a stock solution of (S,S,R,S)-Orlistat in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to achieve a range of final concentrations. Treat the cells with the Orlistat dilutions for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Orlistat that inhibits cell growth by 50%).

Apoptosis Assays

Objective: To quantify the induction of apoptosis by Orlistat.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry

-

Cell Treatment: Treat cancer cells with Orlistat at concentrations around the IC50 value for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Interpretation: Quantify the percentage of apoptotic cells in the treated versus control groups.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of Orlistat on the expression and activation of proteins involved in apoptosis and cell signaling.

Methodology:

-

Protein Extraction: Treat cells with Orlistat, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, total Akt, FASN).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

FASN Activity Assays

Objective: To directly measure the inhibitory effect of Orlistat on FASN enzymatic activity.

Methodology 1: Spectrophotometric Assay [3]

This assay indirectly measures FASN activity by monitoring the oxidation of its cofactor, NADPH.[3][17]

-

Reaction Mixture: Prepare a reaction mixture containing purified FASN or cell lysate, acetyl-CoA, and NADPH in a suitable buffer.[3]

-

Initiation: Initiate the reaction by adding malonyl-CoA.[3]

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[3]

-

Inhibition Assay: Pre-incubate the FASN enzyme with varying concentrations of Orlistat before initiating the reaction to determine its inhibitory effect.

Methodology 2: Mass Spectrometry-Based Assay [17]

This is a more direct and specific method that measures the fatty acid products of the FASN reaction.[17]

-

Reaction with Labeled Substrates: Incubate purified FASN with ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH.[17]

-

Extraction: At specific time points, stop the reaction and extract the newly synthesized ¹³C-labeled fatty acids.[17]

-

Mass Spectrometry Analysis: Analyze the extracts by high-resolution mass spectrometry to quantify the labeled fatty acid products.[17]

Data Presentation: Expected Outcomes of In Vitro Assays

| Assay | Parameter Measured | Expected Outcome with Orlistat Treatment |

| MTT Assay | Cell Viability | Dose- and time-dependent decrease |

| Flow Cytometry (Annexin V/PI) | Percentage of Apoptotic Cells | Significant increase |

| Western Blot | Protein Expression/Activation | Increased cleaved caspase-3, cleaved PARP; Decreased p-Akt |

| FASN Activity Assay | NADPH Oxidation or Fatty Acid Product Formation | Dose-dependent inhibition |

Visualizing an In Vitro Experimental Workflow

Caption: A typical in vitro workflow for evaluating Orlistat.

Considerations for In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo experiments are essential to evaluate the therapeutic potential of Orlistat in a more complex biological system.

-

Xenograft Models: Human cancer cell lines can be implanted into immunocompromised mice to establish tumors. These mice can then be treated with Orlistat to assess its effect on tumor growth, angiogenesis, and metastasis.[15][18]

-

Bioavailability: A significant challenge with Orlistat for systemic cancer therapy is its poor water solubility and low oral bioavailability.[13][19] This has led to the development of nano-encapsulated formulations of Orlistat to improve its delivery and efficacy.[19]

Conclusion and Future Directions

(S,S,R,S)-Orlistat has emerged as a valuable tool for probing the role of FASN in cancer cell metabolism. Its ability to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through the modulation of key signaling pathways underscores the therapeutic potential of targeting de novo lipogenesis in cancer.[5][20] While challenges related to its bioavailability for systemic use remain, ongoing research into novel formulations and combination therapies holds promise.[19] For researchers in drug discovery and development, Orlistat serves as a crucial pharmacological tool to validate FASN as a therapeutic target and to explore the complex metabolic vulnerabilities of cancer.

References

- Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. (2023-09-08).

- Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC. (2023-09-08).

-

Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells - PubMed. (2023-01-15). Available from: [Link]

-

Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC. Available from: [Link]

-

Orlistat | C29H53NO5 | CID 3034010 - PubChem - NIH. Available from: [Link]

-

Obesity drug inhibits prostate tumor growth - EurekAlert!. (2025-03-15). Available from: [Link]

-

Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research. Available from: [Link]

-

RESEARCH ARTICLE Evaluation of the Effect of Orlistatorlistat on Expression of OCT4, Nanog, SOX2, and KLF4 Genes in Colorectal Cancer SW40 Cell Line. (2022-10-04). Available from: [Link]

-

In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research. Available from: [Link]

-

Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PNAS. Available from: [Link]

-

Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity | Cancer Research. Available from: [Link]

-

The Effect of Nano-Encapsulated Orlistat on Prostate Cancer: An In vitro Study. Available from: [Link]

-

Orlistat Induces Apoptosis and Protective Autophagy in Ovarian Cancer Cells: Involvement of Akt-mTOR-mediated Signaling Pathway - PubMed. Available from: [Link]

-

Fatty Acid Synthase: An Emerging Target in Cancer - MDPI. Available from: [Link]

-

Antitumoral actions of the anti-obesity drug orlistat (Xenical™) in breast cancer cells: Blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene - Mayo Clinic. Available from: [Link]

-

Antitumoral actions of the anti-obesity drug orlistat (XenicalTM) in breast cancer cells: blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene - PubMed. Available from: [Link]

-

Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

-

A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC. Available from: [Link]

-

Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - NIH. Available from: [Link]

-

Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed. (2025-08-20). Available from: [Link]

-

(PDF) Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities - ResearchGate. (2009-12-22). Available from: [Link]

-

(PDF) Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. (2025-08-10). Available from: [Link]

- CN111004272B - Preparation method of orlistat chiral intermediate - Google Patents.

-

Increased expression of fatty acid synthase provides a survival advantage to colorectal cancer cells via upregulation of cellular respiration - PMC. Available from: [Link]

-

orlistat | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Fatty acid synthase as a potential therapeutic target in cancer - PMC. Available from: [Link]

-

Novel Inhibitors of Fatty Acid Synthase with Anticancer Activity | Clinical Cancer Research. (2009-12-14). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review – ScienceOpen [scienceopen.com]

- 6. Obesity drug inhibits prostate tumor growth | EurekAlert! [eurekalert.org]

- 7. Antitumoral actions of the anti-obesity drug orlistat (XenicalTM) in breast cancer cells: blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1) | Anticancer Research [ar.iiarjournals.org]

- 14. Orlistat induces apoptosis and protective autophagy in ovarian cancer cells: involvement of Akt-mTOR-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 17. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]

- 19. scientificarchives.com [scientificarchives.com]

- 20. Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,S,R,S)-Orlistat off-target effects on carboxyl ester lipase

Technical Guide: (S,S,R,S)-Orlistat Off-Target Inhibition of Carboxyl Ester Lipase (CEL)

Executive Summary

(S,S,R,S)-Orlistat (Tetrahydrolipstatin) is the canonical stereoisomer of the potent, irreversible lipase inhibitor used clinically for obesity management. While its primary pharmacological target is Pancreatic Lipase (PL) , its mechanism of action—covalent acylation of the active site serine—lacks absolute specificity.

This guide details the critical off-target inhibition of Carboxyl Ester Lipase (CEL) , also known as Bile Salt-Stimulated Lipase (BSSL). Unlike PL, which primarily hydrolyzes triglycerides, CEL has a broad substrate specificity that includes cholesteryl esters and lipid-soluble vitamin esters. Inhibition of CEL by Orlistat is the direct mechanistic cause of the drug's well-documented side effects regarding fat-soluble vitamin (A, D, E, K) malabsorption, distinct from the caloric deficit induced by PL inhibition.

Molecular Mechanism of Inhibition[1]

The Pharmacophore: (S,S,R,S)-Orlistat

Orlistat is a hydrogenated derivative of lipstatin containing a reactive

-

Chemical Formula:

[1][2][3] -

Key Moiety:

-lactone (strained 4-membered ring). -

Mechanism: Suicide substrate inhibition.

The Covalent Capture

Both PL and CEL belong to the

-

Entry: Orlistat enters the hydrophobic groove of the lipase.

-

Nucleophilic Attack: The hydroxyl group of the active site Serine (Ser152 in PL; Ser194 in CEL) attacks the carbonyl carbon of the Orlistat

-lactone ring. -

Ring Opening: The strained lactone ring opens, forming a stable acyl-enzyme intermediate .

-

Irreversibility: The resulting ester bond is resistant to hydrolysis, permanently inactivating the enzyme.

Caption: Mechanism of covalent inactivation. The formation of the stable acyl-enzyme complex prevents the catalytic serine from hydrolyzing dietary lipids.[3]

Comparative Pharmacology: PL vs. CEL

Understanding the off-target effect requires distinguishing the physiological roles of the two lipases.

| Feature | Pancreatic Lipase (PL) | Carboxyl Ester Lipase (CEL) |

| Primary Substrate | Triglycerides (long-chain) | Cholesteryl esters, Vitamin esters, Monoacylglycerols |

| Cofactor Requirement | Colipase (essential to anchor PL to lipid interface) | Bile Salts (Tauocholate stimulates activity; no colipase needed) |

| Orlistat Sensitivity | High ( | High (Pronounced in vivo inhibition) |

| Physiological Impact of Inhibition | Caloric deficit (undigested TG) | Vitamin malabsorption , Reduced cholesterol uptake |

Quantitative Inhibition Data

While PL is the primary target with an

-

In Vivo Efficacy: Clinical aspirate studies show that Orlistat administration can reduce CEL activity to <10% of baseline levels when mixed with a meal.

-

Selectivity Note: Orlistat is also a potent inhibitor of Carboxylesterase-2 (CES2) (

), a liver/intestinal enzyme involved in drug metabolism, but shows little activity against CES1.

Experimental Validation Protocols

To validate Orlistat's off-target activity on CEL, researchers must use an assay distinct from standard PL protocols. The critical differentiator is the bile salt requirement . PL is inhibited by high bile salts without colipase, whereas CEL is stimulated by them.

Protocol: CEL Inhibition Assay (p-Nitrophenyl Butyrate)

This protocol measures the hydrolysis of a water-soluble ester substrate, which CEL metabolizes efficiently in the presence of bile salts.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Bile Salt Source: 100 mM Sodium Taurocholate (NaTC). Critical: CEL requires primary bile salts for activation.

-

Substrate: 10 mM p-Nitrophenyl Butyrate (pNPB) in Acetonitrile.

-

Enzyme: Recombinant human CEL or Porcine Pancreatic Extract (treated to remove PL activity if necessary).

-

Inhibitor: (S,S,R,S)-Orlistat (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Orlistat to varying concentrations (0.1 nM – 1000 nM) in DMSO. Keep DMSO concentration constant (<1%).

-

Pre-incubation (Essential): Incubate Enzyme + Orlistat + Buffer for 15–30 minutes at 37°C.

-

Activation: Add Sodium Taurocholate (final conc. 10 mM) to the mixture.

-

Reaction Start: Add pNPB substrate (final conc. 0.5 mM).

-

Detection: Monitor absorbance at 405 nm (release of p-nitrophenol) kinetically for 10 minutes.

-

Analysis: Calculate the slope (velocity) and plot % Activity vs. Log[Orlistat].

Self-Validating Check:

-

Control A: Run the assay without Sodium Taurocholate. CEL activity should be negligible. If activity is high, the sample may be contaminated with other esterases.

-

Control B: Run with Colipase. CEL activity is independent of colipase.

Visualizing the Off-Target Pathway

Caption: Dual inhibition pathway. CEL inhibition blocks the hydrolysis of vitamin esters, preventing their absorption and necessitating supplementation.

Clinical & Developmental Implications

Vitamin Malabsorption

The most significant clinical consequence of CEL inhibition is the reduction in plasma levels of fat-soluble vitamins.

-

Vitamin E: Absorption can be reduced by ~40–60% .

-

Vitamin D: Significant reductions observed; supplementation is standard protocol during Orlistat therapy.

-

Mechanism: Vitamins A, D, E, and K often exist as esters in dietary sources. CEL is the primary enzyme responsible for hydrolyzing these esters to their absorbable free forms.

Cholesterol Lowering (Beneficial Off-Target Effect)

CEL mediates the hydrolysis of cholesteryl esters.[7] Its inhibition by Orlistat contributes to a reduction in LDL cholesterol independent of weight loss (~4–10% reduction), as unhydrolyzed cholesteryl esters are excreted.

References

-

Guerciolini, R. (1997). Mode of action of orlistat.[4][2][3][5][6][8][9][10][11] International Journal of Obesity, 21(S3), S12-S23. Link

-

Borgström, B. (1988). Mode of action of tetrahydrolipstatin: a derivative of the naturally occurring lipase inhibitor lipstatin.[3][6] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 962(3), 308-316. Link

-

Carriere, F., et al. (2001). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers.[9][12] American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(1), G16-G28. Link

-

Xiao, D., et al. (2013). Carboxylesterase-2 is a highly sensitive target of the antiobesity agent orlistat with profound implications in the activation of anticancer prodrugs. Biochemical Pharmacology, 85(3), 439-447. Link

-

Zhi, J., et al. (2003). Effects of orlistat, a lipase inhibitor, on the pharmacokinetics of three highly lipophilic drugs (amiodarone, fluoxetine, and simvastatin) in healthy volunteers. The Journal of Clinical Pharmacology, 43(4), 428-435. Link

Sources

- 1. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Orlistat | Lipase Inhibitors: Tocris Bioscience [rndsystems.com]

- 3. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Carboxyl ester lipase: structure-function relationship and physiological role in lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting lipid metabolism by the lipoprotein lipase inhibitor orlistat results in apoptosis of B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of (S,S,R,S)-Orlistat Polymorphs

Introduction: The Critical Role of Polymorphism in Orlistat Drug Development

Orlistat, chemically designated as (S)-N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester, is a potent inhibitor of pancreatic and gastric lipases utilized in the management of obesity.[1][2] As a single diastereomeric molecule with four chiral centers, its solid-state properties are of paramount importance for drug product quality, stability, and bioavailability.[3] The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can significantly impact its physicochemical properties, including melting point, solubility, and dissolution rate.[2][4] For a Biopharmaceutics Classification System (BCS) Class II compound like Orlistat, which is characterized by low solubility and high permeability, variations in solid-state form can directly influence its therapeutic efficacy.[5][6]

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of the known polymorphic forms of (S,S,R,S)-Orlistat. It is intended for researchers, scientists, and drug development professionals to support formulation design, manufacturing process control, and quality assurance of Orlistat-containing drug products.

Identified Polymorphs of (S,S,R,S)-Orlistat

The scientific literature predominantly discusses two crystalline polymorphs of Orlistat, designated as Form I and Form II, which are also referred to as Form A and Form B, respectively.[1][7] The commercially available product, Xenical®, contains Form B.[7] These forms exhibit distinct, albeit similar, physicochemical characteristics.

Thermodynamic Properties

The thermodynamic stability of a polymorphic system is crucial for selecting the appropriate form for development. Key thermodynamic parameters for Orlistat polymorphs are summarized below. It is important to note that while various melting points are reported, a complete, directly comparative dataset for the enthalpy of fusion for both well-defined forms is not consistently available across the literature.

| Property | Form I (Form A) | Form II (Form B) | Amorphous Form |

| Melting Point (°C) | ~ 44[4][8] | ~ 43[4][8] (43.6 for Xenical®)[7] | Not Applicable |

| Enthalpy of Fusion (ΔHfus) | Not explicitly defined in searches | Not explicitly defined in searches | Not Applicable |

| Other Reported Thermal Data | A crystalline form (unspecified) showed a melting endotherm at 51.6 °C with ΔH = 76.37 J/g.[3] Another report cites a DSC melting endotherm at approximately 44.68 °C.[2] | A DSC analysis of raw Orlistat showed a peak melting temperature of 45°C.[5] | The amorphous form does not exhibit a sharp melting endotherm.[6][9] |

Table 1: Summary of Thermodynamic Data for (S,S,R,S)-Orlistat Polymorphs

Polymorphic Stability and Interconversion

The relationship between Orlistat polymorphs is described as monotropic.[4] In a monotropic system, one polymorph is thermodynamically stable under all conditions, while the other is metastable. For Orlistat, Form I is considered to be the more stable form over a broad temperature range.[4][8]

Interestingly, it has been observed that Form II can convert to Form I at temperatures between 45°C and 50°C.[1][2] This conversion from a lower melting point form to a higher melting point form upon heating is characteristic of a monotropic relationship. The stability of Form I at elevated temperatures makes it a potentially more robust candidate for manufacturing processes that involve heating, such as drying.[4]

The low melting point of Orlistat (around 44°C) presents challenges for formulation and stability, as it can undergo both thermal and hydrolytic degradation, especially in humid conditions or at temperatures above 35°C.[10]

Experimental Protocols for Polymorph Characterization

A combination of thermoanalytical and spectroscopic techniques is essential for the unambiguous identification and characterization of Orlistat polymorphs.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point and enthalpy of fusion of the different polymorphic forms.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the Orlistat sample into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 100°C).[5]

-

Atmosphere: Conduct the analysis under an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm, and to calculate the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices: The use of a sealed pan is critical for substances with low melting points to ensure the entire thermal event is captured. A controlled heating rate of 10°C/min is standard for balancing resolution and experimental time. An inert atmosphere is crucial to prevent chemical degradation that could be mistaken for a thermal transition.

Powder X-Ray Diffraction (XRPD)

XRPD is the definitive method for identifying the crystalline form of a substance based on its unique crystal lattice structure.

Step-by-Step Methodology:

-

Sample Preparation: Gently grind the Orlistat sample to a fine powder to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

-

Data Analysis: Compare the resulting diffraction pattern with reference patterns for Form I and Form II to identify the polymorphic form present. Key diffraction peaks for a crystalline form of Orlistat have been reported at 5.4°, 10.8°, 15.5°, 16.8°, 18.1°, 21.4°, and 22.6° 2θ.[3]

Causality Behind Experimental Choices: Grinding the sample minimizes preferred orientation effects, which can alter the relative intensities of the diffraction peaks. The chosen 2θ range covers the most characteristic diffraction peaks for organic molecules.

Workflow for Polymorph Identification and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of (S,S,R,S)-Orlistat polymorphs.

Workflow for Orlistat Polymorph Analysis

Conclusion

The polymorphic behavior of (S,S,R,S)-Orlistat is a critical consideration in its development as a pharmaceutical product. The existence of at least two monotropically related polymorphs, Form I and Form II, necessitates rigorous characterization and control. While Form II is utilized in the commercial product, the greater thermal stability of Form I may offer advantages in manufacturing. A thorough understanding of the thermodynamic properties and stability of each form, as determined by techniques such as DSC and XRPD, is essential for ensuring the consistent quality, safety, and efficacy of Orlistat formulations. Further research to fully elucidate the enthalpy of fusion for each polymorph and their behavior under a wider range of humidity and solvent conditions would be beneficial for the field.

References

-

Stable pharmaceutical compositions of orlistat - European Patent Office - EP 1944025 A1 - EPO. (2008-07-16). Retrieved from [Link]

- EP1944025A1 - Stable pharmaceutical compositions of orlistat - Google Patents. (n.d.).

-

Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method - Journal of Young Pharmacists. (2020-12-25). Retrieved from [Link]

- WO2005026140A1 - Process for the preparation of crystalline forms of orlistat - Google Patents. (n.d.).

- US8309107B2 - Stable solutions of orlistat for pharmaceutical dosage forms - Google Patents. (n.d.).

-

Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems - Asian Journal of Pharmaceutics. (2018-08-08). Retrieved from [Link]

- US2012022274A1 - Crystalline Form of Orlistat and a Process Thereof - Google Patents. (n.d.).

-

Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC. (n.d.). Retrieved from [Link]

-

Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC. (2020-04-08). Retrieved from [Link]

-

Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC. (2018-11-05). Retrieved from [Link]

-

Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - MDPI. (2020-04-08). Retrieved from [Link]

-

Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. US20120022274A1 - Crystalline Form of Orlistat and a Process Thereof - Google Patents [patents.google.com]

- 3. Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1944025A1 - Stable pharmaceutical compositions of orlistat - Google Patents [patents.google.com]

- 5. Orlistat-loaded solid SNEDDS for the enhanced solubility, dissolution, and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. Formulation and evaluation of self-emulsifying orlistat tablet to enhance drug release and in vivo performance: factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8309107B2 - Stable solutions of orlistat for pharmaceutical dosage forms - Google Patents [patents.google.com]

(S,S,R,S)-Orlistat influence on tumor cell proliferation and apoptosis

Targeting the Thioesterase Domain of Fatty Acid Synthase (FASN)

Executive Summary

This technical guide analyzes the repurposing of (S,S,R,S)-Orlistat (tetrahydrolipstatin) from an anti-obesity agent to a targeted oncology therapeutic. Unlike its luminal effect on pancreatic lipase, the systemic application of Orlistat in oncology targets Fatty Acid Synthase (FASN) , specifically the thioesterase (TE) domain. This inhibition disrupts de novo lipogenesis—a critical metabolic requirement for rapidly proliferating tumor cells (the Warburg effect's lipid counterpart)—leading to cell cycle arrest at the G1/S boundary and the induction of apoptosis via mitochondrial and ER-stress pathways.

Molecular Mechanism: The FASN Blockade

FASN is a multi-enzyme homodimer responsible for synthesizing palmitate from acetyl-CoA and malonyl-CoA. While most adult tissues rely on dietary lipids, tumor cells upregulate FASN to synthesize phospholipids for membrane biogenesis.

(S,S,R,S)-Orlistat acts as an irreversible inhibitor of the Thioesterase (TE) domain of FASN.

-

Binding Site: The

-lactone moiety of Orlistat undergoes nucleophilic attack by the active site Serine (Ser2308) of the TE domain.[1] -

Consequence: This forms a stable acyl-enzyme complex, preventing the hydrolysis of the thioester bond between the nascent fatty acid and the Acyl Carrier Protein (ACP).

-

Metabolic Catastrophe: The cell experiences a depletion of palmitate (membrane starvation) and a toxic accumulation of malonyl-CoA, which inhibits CPT-1, blocking fatty acid oxidation (FAO).

Visualization: FASN Inhibition Pathway

Figure 1: Mechanism of Action.[1][2] Orlistat covalently binds the TE domain, blocking Palmitate release.

Experimental Framework: In Vitro Validation

To rigorously assess the efficacy of (S,S,R,S)-Orlistat, researchers must control for its lipophilicity and the lipid content of the culture media.

Protocol A: Preparation and Solubility

Orlistat is highly hydrophobic (logP

-

Stock Solution: Dissolve Orlistat powder in 100% Ethanol or DMSO to a concentration of 50 mM .

-

Note: Avoid aqueous buffers for stock; the

-lactone ring is susceptible to hydrolysis.

-

-

Storage: Aliquot and store at -20°C. Use within 1 month to prevent degradation.

-

Working Solution: Dilute immediately before use. The final vehicle concentration (DMSO/EtOH) in the cell culture must remain < 0.1% to avoid vehicle toxicity.

Protocol B: Cell Viability Assay (FASN-Dependent)

Standard MTT/CCK-8 assays are used, but media composition is critical.

-

Cell Lines: MDA-MB-231 (Breast), PC-3 (Prostate), SKOV3 (Ovarian).

-

Media Condition: Use Lipid-Reduced Serum (e.g., 1-5% FBS or charcoal-stripped FBS).

-

Reasoning: High exogenous lipids (standard 10% FBS) can rescue tumor cells from FASN inhibition, masking the drug's effect.

-

Step-by-Step:

-

Seeding: Plate

cells/well in 96-well plates. Adhere for 24h. -

Treatment: Replace media with lipid-reduced media containing Orlistat (0, 10, 25, 50, 100, 200 µM).

-

Incubation: Incubate for 48 hours . (24h is often insufficient for metabolic starvation effects).

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Protocol C: Apoptosis Detection (Annexin V/PI)

-

Harvest: Collect cells (including floating cells) after 48h treatment.

-

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .[3]

-